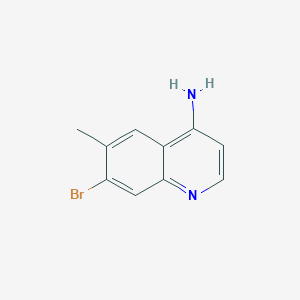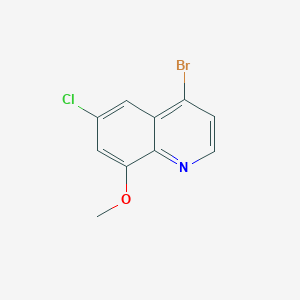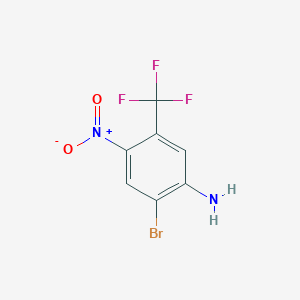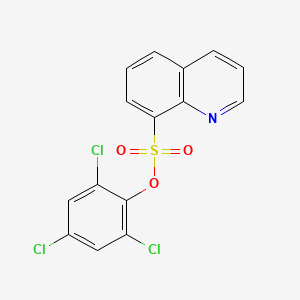
2-(2,5-Dichlorophenyl)indoline, HCl
Overview
Description
“2-(2,5-Dichlorophenyl)indoline, HCl” is a chemical compound with the molecular formula C14H12Cl3N . It belongs to the class of indoline derivatives, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
Indoline structures, including “this compound”, can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB) at high temperatures (200–230 °C) .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Scientific Research Applications
Corrosion Inhibition
The derivatives of indoline, such as Schiff bases derived from L-Tryptophan, have been researched for their effectiveness in preventing corrosion of stainless steel in acidic environments. Studies have demonstrated that these compounds exhibit significant corrosion inhibition efficiency, adhering to the stainless steel surface and following Langmuir's adsorption isotherm. Theoretical insights from Density Functional Theory (DFT) provided a deeper understanding of their action mechanism, revealing correlations between experimental and theoretical findings (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity
Indolicidin, a cationic antimicrobial peptide, demonstrates the potential of indole derivatives in combating bacterial infections. Its unique composition allows it to cross bacterial membranes and disrupt cellular functions by forming discrete channels, showcasing a novel mechanism for antimicrobial action (Falla, Karunaratne, & Hancock, 1996).
Enzymatic Activity Modulation
Substituted phenols, including derivatives similar to 2-(2,5-Dichlorophenyl)indoline, have been found to influence the activity of enzymes such as indoleacetic acid oxidase. These findings highlight the role of structural modifications in altering enzymatic reactions, suggesting potential applications in biocatalysis and agricultural sciences (Goldacre, Galston, & Weintraub, 1953).
Catalysis in Organic Synthesis
Research into the amination reactions of aryl halides has revealed that indoline derivatives can serve as efficient catalysts in organic synthesis. Such processes enable the creation of complex organic molecules, including pharmaceuticals and materials science applications (Grasa, Viciu, Huang, & Nolan, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N.ClH/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRWWOEBKYWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



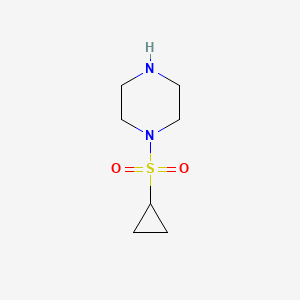

![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)
![propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B1520118.png)


![3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520123.png)
